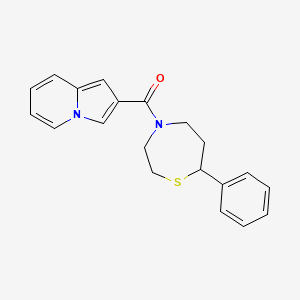
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C10H21ClN. It is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride typically involves the cyclopropanation of an appropriate amine precursor. The reaction conditions often include the use of a strong base and a halogenated cyclopropane derivative. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in pharmaceutical research.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of novel compounds.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with receptors and enzymes involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methylpentan-3-yl)cyclopropanamine
- Cyclopropanamine derivatives
Comparison
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other cyclopropanamine derivatives. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Propiedades
IUPAC Name |
N-(2-methylpentan-3-yl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-4-9(7(2)3)10-8-5-6-8;/h7-10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWMTBMVKPMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)NC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)


![ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(phenyl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2791108.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791120.png)





